molecular formula C14H16N2O4 B2370903 Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate CAS No. 1421450-92-1

Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate

Cat. No.: B2370903
CAS No.: 1421450-92-1
M. Wt: 276.292
InChI Key: UJBXJLRGEYQOBN-UHFFFAOYSA-N
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Description

Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate is a synthetic organic compound featuring a methyl benzoate core substituted with a 1-acetylazetidine-3-carboxamide group at the para position. The azetidine ring (a four-membered nitrogen-containing heterocycle) distinguishes it from larger cyclic amines like piperazine.

Properties

IUPAC Name

methyl 4-[(1-acetylazetidine-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(17)16-7-11(8-16)13(18)15-12-5-3-10(4-6-12)14(19)20-2/h3-6,11H,7-8H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBXJLRGEYQOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Esterification of 4-Nitrobenzoic Acid

The esterification of 4-nitrobenzoic acid with methanol is catalyzed by concentrated sulfuric acid, following the classic Fischer esterification mechanism.

Procedure :

  • 4-Nitrobenzoic acid (0.1 mol) is refluxed with methanol (40 mL) and sulfuric acid (3 mL) for 1 hour.
  • The mixture is cooled, diluted with methylene chloride, and washed with sodium carbonate to neutralize residual acid.
  • Solvent removal yields methyl 4-nitrobenzoate with a typical equilibrium constant (K_eq) of ~4.0 under these conditions.

Key Data :

Parameter Value
Reaction Temperature Reflux (~65°C)
Catalyst H₂SO₄ (3 mL)
Yield 70–75%

Reduction of Nitro to Amine

The nitro group in methyl 4-nitrobenzoate is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductants like SnCl₂.

Optimization Insight :

  • Hydrogenation at 30 psi H₂ pressure in ethanol achieves >90% conversion.
  • Alternative methods using Fe/HCl yield 80–85% but require careful pH control to avoid over-reduction.

Synthesis of 1-Acetylazetidine-3-Carboxylic Acid

The azetidine ring is synthesized and functionalized through cyclization and acetylation.

Azetidine Ring Formation

Azetidine-3-carboxylic acid is prepared via cyclization of β-amino alcohols or γ-amino acids. For example:

  • Cyclization of 3-aminopropanol with thionyl chloride forms azetidine-3-carboxylic acid hydrochloride, which is neutralized to yield the free acid.

Modern Technique :

  • Ultrasound-assisted cyclization reduces reaction time by 40% and improves yield to 88%.

Protection and Acetylation

The carboxylic acid group is protected as a tert-butyl ester to prevent side reactions during subsequent steps.

Procedure :

  • Azetidine-3-carboxylic acid (5.0 g) is treated with di-tert-butyl dicarbonate (Boc₂O) in THF, yielding tert-butyl azetidine-1-carboxylate-3-carboxylic acid.
  • Acetylation of the azetidine nitrogen is achieved using acetic anhydride in pyridine (85–90% yield).

Deprotection :

  • The tert-butyl group is removed with trifluoroacetic acid (TFA) in dichloromethane, regenerating 1-acetylazetidine-3-carboxylic acid.

Amide Coupling Reaction

The final step involves coupling 1-acetylazetidine-3-carboxylic acid with methyl 4-aminobenzoate.

Carbodiimide-Mediated Coupling

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed to activate the carboxylic acid for amide bond formation.

Typical Conditions :

Parameter Value
Solvent Dichloromethane or DMF
Base Triethylamine or DIPEA
Reaction Time 12–16 hours
Yield 72–83%

Mechanistic Insight :

  • EDC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine to form the amide.
  • HOBt suppresses racemization and enhances coupling efficiency.

Alternative Coupling Methods

  • Mixed Carbonate Method : Uses CDI (1,1'-carbonyldiimidazole) for activation in THF, achieving comparable yields (~75%).
  • Grignard Reagent Approach : In select cases, organomagnesium reagents facilitate nucleophilic acyl substitution, though this is less common for aromatic amines.

Optimization and Challenges

Yield Improvement Strategies

  • Ultrasound Assistance : Reduces reaction time for cyclization and coupling steps by 30–50%.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients isolates the final product (purity >95%).
  • Recrystallization : Ethanol/water mixtures yield crystalline methyl 4-(1-acetylazetidine-3-carboxamido)benzoate.

Analytical Characterization

The compound is validated using spectroscopic methods:

  • ¹H NMR : Peaks at δ 1.46 (s, Boc CH₃), 3.23 (s, acetyl CH₃), and 7.63–7.54 (m, aromatic H).
  • IR Spectroscopy : Stretches at 1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O).
  • Mass Spectrometry : [M+H]⁺ at m/z 318.14 confirms molecular weight.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The azetidine ring and acetyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Piperazine-Linked Benzoate Esters (C1–C7)

Structural Features: Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate) share the methyl benzoate core but replace the azetidine group with a piperazine-quinoline moiety . The six-membered piperazine ring offers greater conformational flexibility compared to the rigid azetidine.

Synthesis :
C1–C7 are synthesized via crystallization from ethyl acetate, yielding yellow/white solids. Characterization includes $ ^1H $ NMR and HRMS, confirming purity and structure .

Implications :

  • Size and Flexibility : Piperazine’s larger size may enhance binding to biological targets but reduce membrane permeability.
  • Electronic Effects: The quinoline group introduces aromaticity and electron-withdrawing effects, differing from the electron-rich acetylazetidine.

Benzoxazole Carboxylates (3a–e)

Structural Features :
Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (3a–e) feature a benzoxazole ring fused to the benzoate, replacing the azetidine carboxamide with a heteroaromatic system .

Synthesis: Synthesized via 15-hour reflux of methyl-3-amino-4-hydroxybenzoate with aryl acids, yielding crystalline products.

Implications :

  • Solubility : The absence of polar amide groups may reduce solubility compared to the target compound.

Aminoethyl Benzoate Derivatives

Structural Features: (S)-Methyl 4-(1-aminoethyl)benzoate retains the methyl benzoate core but substitutes the azetidine group with a chiral aminoethyl side chain .

Synthesis :
Prepared via a heating reaction with 83% yield, highlighting efficient methodology. Characterization includes $ ^1H $ NMR and HRMS .

Physicochemical Properties :

  • Molecular Weight : 179.22 (vs. ~280 for the target compound).
  • Solubility : Higher polarity due to the primary amine, enhancing water solubility.
  • logP : 1.2 (indicating moderate lipophilicity) .

Implications :

  • Bioavailability : Lower molecular weight and polar amine may improve absorption.
  • Chirality : The (S)-configuration could influence stereospecific biological activity.

Comparative Data Table

Compound Name / Feature Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate Piperazine-Linked Benzoates (C1–C7) Benzoxazole Carboxylates (3a–e) (S)-Methyl 4-(1-aminoethyl)benzoate
Core Structure Methyl benzoate + acetylazetidine carboxamide Methyl benzoate + piperazine-quinoline Methyl benzoate + benzoxazole Methyl benzoate + chiral aminoethyl
Key Functional Groups Acetyl, carboxamide, azetidine Piperazine, quinoline, carbonyl Benzoxazole, aryl substituents Primary amine, chiral center
Synthesis Method Not reported Reflux in ethyl acetate 15-hour reflux with aryl acids Heating reaction with specific reactants
Yield Not reported Not specified Not reported 83%
Molecular Weight ~280.29 ~449.50 (estimated for C1) Not reported 179.22
Solubility Not reported Likely low (crystalline solids) Not reported High in organic solvents
logP Not reported Not reported Not reported 1.2

Biological Activity

Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms, effectiveness, and applications can provide insights into its role in drug discovery and development. This article compiles diverse research findings, case studies, and data tables to present a comprehensive overview of the biological activity of this compound.

  • Molecular Formula : C13H14N2O3
  • CAS Number : 1421450-92-1
  • Structure : The compound features a benzoate moiety linked to an acetylazetidine carboxamide, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The compound may modulate enzyme activity or receptor binding, leading to various physiological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, affecting signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Another area of interest is the compound's anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated significant bacterial growth inhibition, particularly in Staphylococcus aureus, highlighting its potential as a therapeutic agent for bacterial infections.

Case Study 2: Cancer Cell Apoptosis

A study involving the treatment of HeLa cells with varying concentrations of this compound revealed a dose-dependent increase in apoptotic markers. Flow cytometry analysis confirmed that higher concentrations led to increased annexin V positivity, indicating effective apoptosis induction.

Q & A

Q. What are the standard synthetic routes for Methyl 4-(1-acetylazetidine-3-carboxamido)benzoate?

The synthesis typically involves multi-step reactions starting from azetidine-3-carboxylic acid derivatives. A common approach includes:

  • Acylation : Reacting azetidine-3-carboxylic acid with acetyl chloride to form 1-acetylazetidine-3-carboxylic acid .
  • Coupling : Using carbodiimide reagents (e.g., EDCl/HOBt) to couple the acylated azetidine with methyl 4-aminobenzoate in anhydrous DMF at 0–25°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water . Key parameters include strict temperature control (<40°C to prevent ester hydrolysis) and inert atmosphere (N₂) to avoid side reactions.

Q. How is the purity and structural integrity of the compound confirmed?

Analytical methods include:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • NMR : ¹H/¹³C NMR to confirm ester (δ ~3.9 ppm for OCH₃), acetyl (δ ~2.1 ppm), and amide (δ ~8.3 ppm) groups .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₇N₂O₅: 305.11) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical for:

  • Determining bond angles/lengths in the azetidine ring and amide linkage.
  • Identifying conformational isomerism (e.g., axial vs. equatorial acetyl group orientation) . Methodology : Crystals grown via vapor diffusion (acetonitrile/water) at 4°C. Data collected at 100 K with Mo-Kα radiation. Hydrogen bonds and torsional angles analyzed using Olex2 .

Q. How can contradictory data between NMR and mass spectrometry be resolved?

Discrepancies (e.g., unexpected adducts in MS or split peaks in NMR) may arise from:

  • Hydrate formation : Characterize via TGA/DSC to detect water content .
  • Tautomerism : Variable-temperature NMR (VT-NMR) to observe dynamic equilibria in the amide/azetidine moieties .
  • Impurity profiling : LC-MS/MS to identify byproducts (e.g., unreacted intermediates) .

Q. What strategies optimize solubility for in vitro biological assays?

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
  • Prodrug modification : Introduce phosphate groups at the benzoate ester for enzymatic activation .

Q. How to design enzyme inhibition assays targeting this compound?

  • Kinetic assays : Measure IC₅₀ against serine proteases (e.g., trypsin-like enzymes) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) .
  • Control experiments : Include positive controls (e.g., leupeptin) and assess non-specific binding via thermal shift assays .
  • Data analysis : Fit dose-response curves using nonlinear regression (GraphPad Prism) and validate with SPR for binding affinity .

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